

# Application Notes and Protocols: Combining FL118 with Other Chemotherapy Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *FL118-14-Propanol*

Cat. No.: *B10861715*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

FL118 is a novel small molecule inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.<sup>[1][2]</sup> Beyond its effect on survivin, FL118 has been shown to downregulate other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, making it a promising agent for cancer therapy.<sup>[2][3]</sup> Its mechanism of action, which is independent of p53 status, suggests a broad applicability across various tumor types, even those with common resistance mechanisms.<sup>[2][4]</sup> Preclinical studies have demonstrated that FL118 not only exhibits potent single-agent antitumor activity but also enhances the efficacy of conventional chemotherapy agents, often synergistically. These notes provide a summary of key preclinical data and detailed protocols for evaluating FL118 in combination with other chemotherapeutics.

## Data Presentation: Efficacy of FL118 in Combination Therapies

The following tables summarize the quantitative data from preclinical studies investigating the combination of FL118 with various chemotherapy agents across different cancer cell lines and xenograft models.

| Combination       | Cancer Type                | Model                                | FL118 Concentration | Chemotherapy Agent & Concentration | Effect                                                                                                              | Reference |
|-------------------|----------------------------|--------------------------------------|---------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| FL118 + Cisplatin | Pancreatic Cancer          | PANC-1 cells                         | 10 nM               | Cisplatin (20 $\mu$ M)             | Synergistic ally killed resistant pancreatic cancer cells and reduced spheroid formation of cancer stem-like cells. | [5]       |
| FL118 + Cisplatin | Non-Small Cell Lung Cancer | A549/DDP (cisplatin-resistant) cells | 10-300 nM           | Cisplatin                          | FL118 showed a superior inhibitory effect compared to cisplatin alone in resistant cells.                           | [6]       |

|                            |                   |                                 |               |                        |                                                                  | Combination |
|----------------------------|-------------------|---------------------------------|---------------|------------------------|------------------------------------------------------------------|-------------|
| Drug                       | Cancer Type       | Cell Type                       | Dose          | Drug                   | Effect                                                           | Reference   |
| FL118 + Gemcitabine        | Pancreatic Cancer | Patient-Derived Xenograft (PDX) | 5 mg/kg       | Gemcitabine (40 mg/kg) | n eliminated PDX tumors that were less sensitive to FL118 alone. | [5][7]      |
| FL118 + Irinotecan (SN-38) | Colorectal Cancer | LOVO (SN-38 cells)              | Not specified | SN-38                  | FL118 reduces cell viability in SN-38 resistant cells.           | [3][8]      |
| FL118 + Melphalan          | Multiple Myeloma  | Primary Patient Samples         | Not specified | Melphalan              | Synergistic effects observed.                                    | [9]         |
| FL118 + Bortezomib         | Multiple Myeloma  | Primary Patient Samples         | Not specified | Bortezomib             | Additive effects observed.                                       | [9]         |

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by FL118 and provide a general workflow for assessing its combination efficacy.



[Click to download full resolution via product page](#)

Caption: FL118 mechanism of action targeting DDX5 and downstream anti-apoptotic proteins.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating FL118 combination therapies.

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of FL118 and a combination agent on cancer cell viability.

#### Materials:

- 96-well plates
- Cancer cell lines of interest
- Complete cell culture medium
- FL118 (stock solution in DMSO)

- Chemotherapy agent of choice (stock solution in appropriate solvent)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]
- DMSO or solubilization buffer[11]
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of FL118 and the chemotherapy agent in culture medium.
- Treat the cells with FL118 alone, the chemotherapy agent alone, and the combination at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
- Carefully aspirate the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes at room temperature to ensure complete dissolution.[10]
- Measure the absorbance at 570-590 nm using a microplate reader.[10]
- Calculate cell viability as a percentage of the vehicle-treated control.

## **Apoptosis Assay (Annexin V and Propidium Iodide Staining)**

This protocol is for quantifying apoptosis induced by FL118 and a combination agent using flow cytometry.

**Materials:**

- 6-well plates
- Cancer cell lines of interest
- Complete cell culture medium
- FL118 and chemotherapy agent
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[12]
- Flow cytometer

**Procedure:**

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with the desired concentrations of FL118, the chemotherapy agent, the combination, and a vehicle control for 24-48 hours.
- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension to a new tube.
- Add 5  $\mu$ L of Annexin V-FITC and 1-5  $\mu$ L of PI staining solution.[12]
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.
- Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

## Western Blot Analysis

This protocol is for assessing changes in the expression of key proteins involved in apoptosis and cell survival.

### Materials:

- 6-well plates or larger culture dishes
- Cancer cell lines of interest
- FL118 and chemotherapy agent
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., against Survivin, Mcl-1, XIAP, cIAP2, cleaved PARP, Actin)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate
- Imaging system

### Procedure:

- Seed and treat cells as described for the apoptosis assay.
- Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
- Use a loading control like β-actin to normalize protein expression levels.

## In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of FL118 in combination with other agents in a mouse xenograft model.

### Materials:

- Immunocompromised mice (e.g., SCID or nude mice)[\[4\]](#)[\[14\]](#)
- Cancer cell line of interest (prepared in PBS or Matrigel)
- FL118 formulation for in vivo use
- Chemotherapy agent formulation for in vivo use
- Calipers for tumor measurement
- Animal scale

### Procedure:

- Subcutaneously inject cancer cells into the flank of each mouse.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomize mice into treatment groups (e.g., vehicle, FL118 alone, chemotherapy agent alone, combination).

- Administer treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing will be dependent on the specific agent and prior toxicology studies.[7][15]
- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>)/2.
- Monitor mouse body weight and overall health as an indicator of toxicity.
- Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
- Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining FL118 with Other Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10861715#combining-fl118-with-other-chemotherapy-agents>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)